molecular formula C9H10FNO2 B2725322 5-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1349715-85-0

5-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No. B2725322
CAS RN: 1349715-85-0
M. Wt: 183.182
InChI Key: AILYXTCZIJKBRK-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(oxetan-3-yloxy)aniline” is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves complex chemical reactions . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorine atom, an oxetane ring, and an aniline group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied . For example, the reaction of 1,3-enynes with S3˙‾ (provided in situ from Na2S or K2S) can lead to the formation of 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .

Scientific Research Applications

1. Synthetic Methodologies and Chemical Reactions

  • Monodentate Transient Directing Group Assisted Ruthenium(II)-Catalyzed Reactions: A study demonstrated the use of a related compound as a directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes, showing the compound's utility in facilitating complex chemical transformations. This methodology could be applied to synthesize derivatives of 5-Fluoro-2-(oxetan-3-yloxy)aniline for various research and development purposes (Wu et al., 2021).

2. Photophysical Studies and Material Science

  • Fluorescence Quenching Studies: The fluorescence quenching of boronic acid derivatives by aniline in alcohols was studied, which could provide insight into the photophysical properties of related compounds, including this compound. Understanding such interactions is crucial for designing fluorescence-based sensors or materials (Geethanjali et al., 2015).

properties

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILYXTCZIJKBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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